molecular formula C25H28N2O4S B2595839 Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate CAS No. 872209-42-2

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2595839
CAS RN: 872209-42-2
M. Wt: 452.57
InChI Key: UUAISGIJRCFFPT-UHFFFAOYSA-N
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Description

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C25H28N2O4S and a molecular weight of 452.57. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate is complex, involving a quinoline ring, a piperidine ring, and a sulfonyl group. The quinoline ring is an aromatic nitrogen-containing heterocyclic compound that participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate are not detailed in the retrieved papers, it is known that quinoline derivatives can participate in a variety of chemical reactions . These include both intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Studies have explored the synthesis and biological activities of related compounds, such as ethyl piperazinyl quinolinyl chalcone derivatives and sulfonyl hydrazone compounds with piperidine derivatives. These studies indicate a focus on developing novel compounds with potential medicinal chemistry applications, including antimicrobial and anticancer activities. For example, the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction demonstrated efficient catalytic activity and potential for large-scale production, suggesting applications in drug discovery and development (Murugesan, Gengan, & Lin, 2017). Another study on microwave-assisted synthesis of new sulfonyl hydrazones showed significant antioxidant and anticholinesterase activities, pointing towards potential therapeutic applications (Karaman et al., 2016).

Anticancer Research

  • Research on propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus evaluated these compounds as promising anticancer agents, highlighting the role of piperidine derivatives in developing new anticancer drugs. This research underscores the potential of incorporating piperidine and related structures in designing compounds with specific biological activities (Rehman et al., 2018).

Antibacterial and Antifungal Applications

  • Several studies have synthesized and evaluated the antibacterial and antifungal activities of fluoroquinolone derivatives and other related compounds. These compounds exhibit promising antimicrobial activities against a range of pathogens, including drug-resistant strains, suggesting their potential use in developing new antimicrobial agents (Srinivasan et al., 2010). This area of research is particularly relevant for addressing the growing concern over antimicrobial resistance.

Molecular Structure and Synthesis Optimization

  • The research also extends to the synthesis optimization and molecular structure elucidation of compounds with potential as broad-spectrum antibacterial agents. This includes the development of efficient synthetic methods free of chromatographic purification and suitable for large-scale synthesis, contributing to the pharmaceutical manufacturing process (Hashimoto et al., 2007).

Future Directions

The future directions for research on Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate and other piperidine derivatives are likely to involve further exploration of their synthesis methods and biological activities . Given the importance of piperidine derivatives in the pharmaceutical industry, there is significant potential for future research in this area .

properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAISGIJRCFFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

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